molecular formula C13H12O4 B048780 Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate CAS No. 121071-86-1

Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate

Cat. No.: B048780
CAS No.: 121071-86-1
M. Wt: 232.23 g/mol
InChI Key: UHGSWZFWUMAHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ciclesonide is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations .

Industrial Production Methods

In industrial settings, the production of ciclesonide involves large-scale chemical reactors where the synthesis steps are carried out in a controlled environment. The process includes purification steps to remove impurities and ensure the final product meets pharmaceutical standards. The final product is formulated into an inhalation aerosol, which is delivered via a pressurized metered-dose inhaler .

Chemical Reactions Analysis

Types of Reactions

Ciclesonide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Major Products

The major products formed from these reactions include intermediate compounds that are further processed to yield the final active pharmaceutical ingredient, ciclesonide .

Scientific Research Applications

Ciclesonide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of corticosteroids.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Extensively studied for its efficacy and safety in the treatment of asthma and other inflammatory airway diseases.

    Industry: Used in the development of inhalation delivery systems and formulations

Mechanism of Action

Ciclesonide is a prodrug that is converted to its active form, des-ciclesonide, in the lungs. The active form binds to glucocorticoid receptors, inhibiting the release of inflammatory mediators and reducing the infiltration of inflammatory cells into the airways. This results in decreased inflammation and improved airway function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ciclesonide is unique in that it is a prodrug, which means it is activated in the lungs, reducing the risk of systemic side effects. Its small particle size allows for deep lung penetration, making it effective in treating inflammation in both large and small airways .

Properties

121071-86-1

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate

InChI

InChI=1S/C13H12O4/c1-17-13(16)12(15)10-7-6-8-4-2-3-5-9(8)11(10)14/h2-5,14H,6-7H2,1H3

InChI Key

UHGSWZFWUMAHPQ-UHFFFAOYSA-N

SMILES

COC(=O)C(=O)C1=C(C2=CC=CC=C2CC1)O

Canonical SMILES

COC(=O)C(=O)C1=C(C2=CC=CC=C2CC1)O

synonyms

MDONHA
methyl 3,4-dihydro-1-oxo-2(1H)-naphthylidenehydroxyacetate

Origin of Product

United States

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